molecular formula C39H34N2O2 B8181817 (4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8181817
M. Wt: 562.7 g/mol
InChI Key: IGVIJCJVSBUFQB-CLLHQPRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral bis(oxazoline) ligand characterized by its stereospecific configuration (4S,4'S,5R,5'R) and a central 1-phenylpropane-2,2-diyl spacer bridging two 4,5-diphenyl-4,5-dihydrooxazole moieties. Such ligands are pivotal in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Ni, Cu) and induce enantioselectivity in reactions like fluorinations and alkenylations . The phenyl substituents on the oxazoline rings and the central spacer contribute to its rigidity and π-π interaction capabilities, which influence substrate binding in catalytic cycles.

Properties

IUPAC Name

(4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O2/c1-39(27-28-17-7-2-8-18-28,37-40-33(29-19-9-3-10-20-29)35(42-37)31-23-13-5-14-24-31)38-41-34(30-21-11-4-12-22-30)36(43-38)32-25-15-6-16-26-32/h2-26,33-36H,27H2,1H3/t33-,34-,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVIJCJVSBUFQB-CLLHQPRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C39_{39}H34_{34}N2_2O2_2
  • Molecular Weight : 586.67 g/mol
  • CAS Number : 2757082-38-3

Biological Activity Overview

Research indicates that derivatives of dihydrooxazole compounds exhibit various biological activities, including antifungal and anticancer properties. The specific compound has been studied for its potential antifungal effects.

Antifungal Activity

A study published in 2022 highlighted the antifungal properties of related compounds in the oxazole series. Compounds similar to (4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) demonstrated significant antifungal activity against several strains of fungi:

Fungal Strain MIC (μg/mL)
Candida albicans0.03 - 0.5
Cryptococcus neoformans0.25 - 2
Aspergillus fumigatus0.25 - 2

These findings suggest that the compound could serve as a basis for developing new antifungal agents with broad-spectrum efficacy .

While specific mechanisms for (4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) have not been fully elucidated in literature directly related to this compound, similar oxazole derivatives have been shown to inhibit fungal growth by targeting specific metabolic pathways essential for fungal survival.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable metabolic stability and low toxicity profiles. For instance:

  • Compounds A31 and A33 from a related study showed high metabolic stability with half-lives of approximately 80.5 minutes and 69.4 minutes respectively in human liver microsomes .
  • Minimal inhibition of CYP450 enzymes (CYP3A4 and CYP2D6) was observed, suggesting a lower risk for drug-drug interactions .

Case Studies

  • Case Study on Antifungal Efficacy :
    • In a controlled laboratory setting, derivatives similar to (4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) were tested against clinical isolates of Candida species. The results demonstrated significant antifungal activity at low concentrations.
  • In Vivo Studies :
    • Preliminary in vivo studies on pharmacokinetics in SD rats showed promising absorption and distribution profiles for related compounds . These studies are crucial for assessing the therapeutic potential of the compound.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Name Spacer Substituents Melting Point/Yield Key Applications Reference
(4S,4'S,5R,5'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (Target) 1-Phenylpropane-2,2-diyl 4,5-diphenyl N/A Asymmetric catalysis (hypothesized)
L13: (4S,4'S,5R,5'R)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Pentane-3,3-diyl 4,5-diphenyl 86–87°C, 67% yield Ni-catalyzed alkenylations
L2: (4S,4'S,5R,5'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Heptane-4,4-diyl 4,5-diphenyl 181–182°C, 58% yield Ni-catalyzed alkenylations
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) 1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl 4,5-diphenyl N/A Cu-catalyzed fluorinations
2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] Methylene (-CH2-) 4,5-diphenyl N/A General asymmetric synthesis
(4R,4'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) 1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl 4-benzyl N/A Catalysis (steric modulation)
Key Observations:
  • Longer spacers (e.g., heptane-4,4-diyl in L2) may increase flexibility, altering metal coordination geometry .
  • Substituent Effects: Phenyl Groups: The target compound’s 4,5-diphenyl substituents promote π-π interactions, stabilizing transition states in catalysis. tert-Butyl Groups: Analogs with 4-(tert-butyl)phenyl spacers () exhibit enhanced solubility in nonpolar solvents due to hydrophobic tert-butyl moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.